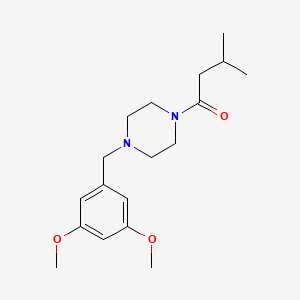![molecular formula C12H18N8S2 B4676121 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) CAS No. 92629-37-3](/img/structure/B4676121.png)
2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine)
Übersicht
Beschreibung
2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine), also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BDP is a member of the pyrimidine family of compounds, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) has been shown to bind to DNA and disrupt its structure, leading to the inhibition of DNA replication and transcription. 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) has been shown to have a variety of biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) also activates the p53 tumor suppressor pathway, which plays a critical role in regulating cell growth and division.
Vorteile Und Einschränkungen Für Laborexperimente
2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability. 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) is also highly soluble in water, making it easy to work with in aqueous solutions. However, 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for research on 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine). One area of interest is the development of 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine)-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the antibacterial and antifungal activities of 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine), as well as its potential use in the prevention of biofilm formation. Additionally, further studies are needed to elucidate the mechanism of action of 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) and to determine its optimal dosage and administration route.
Wissenschaftliche Forschungsanwendungen
2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) has been extensively studied for its potential use in the treatment of cancer and other diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine) has also been investigated for its antibacterial and antifungal activities, as well as its ability to inhibit the formation of biofilms.
Eigenschaften
IUPAC Name |
2-[4-(4,6-diaminopyrimidin-2-yl)sulfanylbutylsulfanyl]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N8S2/c13-7-5-8(14)18-11(17-7)21-3-1-2-4-22-12-19-9(15)6-10(16)20-12/h5-6H,1-4H2,(H4,13,14,17,18)(H4,15,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMXWBXDJGYCAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1N)SCCCCSC2=NC(=CC(=N2)N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20919044 | |
| Record name | 2,2'-(Butane-1,4-diyldisulfanediyl)bis(6-imino-1,6-dihydropyrimidin-4-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(1,4-Butanediylbis(thio))bis(4,6-pyrimidinediamine) | |
CAS RN |
92629-37-3 | |
| Record name | 4,6-Pyrimidinediamine, 2,2'-(1,4-butanediylbis(thio))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092629373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-(Butane-1,4-diyldisulfanediyl)bis(6-imino-1,6-dihydropyrimidin-4-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20919044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-isobutylhydrazinecarbothioamide](/img/structure/B4676038.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4676045.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B4676063.png)

![2-(4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4676079.png)
![N-[4-(difluoromethoxy)-2-methylphenyl]-2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide](/img/structure/B4676085.png)
![2,3-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4676087.png)


![methyl 4-[(3-methylbenzyl)oxy]benzoate](/img/structure/B4676128.png)

![3-chloro-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4676137.png)
